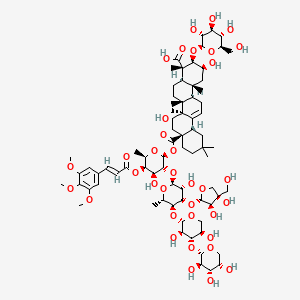
Onjisaponin F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Onjisaponin F is a triterpenoid saponin . It is a natural product found in Polygala tenuifolia and Polygala japonica .
Synthesis Analysis
Onjisaponin F has been found to play a role in the induction of nerve growth factor (NGF) synthesis in astrocytes . Onjisaponins A, B, E, F, and G, which are major saponins of the root of P. tenuifolia, strongly increased the NGF level .Molecular Structure Analysis
The molecular formula of Onjisaponin F is C75H112O36 . Unfortunately, the 3D structure generation is disallowed due to the molecule having too many atoms and being too flexible .Chemical Reactions Analysis
Onjisaponin F has been found to enhance the clearance of mutant huntingtin and reduce protein level and aggregation of α-synuclein . This suggests that Onjisaponin F may have potential therapeutic effects for the treatment of neurodegenerative diseases .Physical And Chemical Properties Analysis
The molecular weight of Onjisaponin F is 1589.7 g/mol . The specific rotation at 30 degrees D is -12.0° (c 0.25, MeOH) .Wissenschaftliche Forschungsanwendungen
Neuroscience
Autophagy Induction and Neuroprotection: Onjisaponin F has been studied for its role in inducing autophagy, a cellular process crucial for the degradation and recycling of cellular components . This property is particularly beneficial in neurodegenerative diseases where the accumulation of abnormal proteins is a hallmark. For instance, Onjisaponin F has been shown to enhance the clearance of mutant huntingtin and α-synuclein proteins, which are associated with Huntington’s disease and Parkinson’s disease, respectively . This suggests its potential as a neuroprotective agent.
Pharmacology
Modulation of Inflammatory Responses: In pharmacological research, Onjisaponin F has been identified as a component of the traditional Chinese medicine prescription Kaixinsan, which is used to treat mental diseases . Its anti-inflammatory properties are of particular interest, as inflammation is a common underlying factor in various chronic conditions. The modulation of pro-inflammatory and anti-inflammatory factors by Onjisaponin F could lead to new therapeutic strategies for treating diseases with an inflammatory component.
Biochemistry
Enzyme Inhibition and Metabolic Regulation: Onjisaponin F has been observed to exhibit a prolongation effect on hexobarbital-induced sleeping time, suggesting its influence on enzymatic activity and metabolism . This application is significant in biochemistry, where understanding the interaction between natural compounds and enzymes can lead to the development of new drugs or therapeutic agents.
Molecular Biology
Gene Expression and Apoptosis: The compound’s ability to modulate gene expression, particularly in the context of apoptosis, is a key area of interest in molecular biology . By affecting the expression of apoptosis-promoting genes such as BAX and caspase-3, Onjisaponin F could be instrumental in the study of cell death and survival pathways, which has implications for cancer research and treatment.
Clinical Research
Therapeutic Potential in Disease Treatment: Clinical research has explored the efficacy of saponins, including Onjisaponin F, in the treatment of various diseases. For example, saponins have been studied for their role in modulating the expression of caspases and attenuating apoptosis in models of cerebral ischemia-reperfusion, which is relevant to stroke treatment .
Toxicology
Cytotoxicity and Anticancer Activity: In toxicology, the therapeutic potential of Onjisaponin F in regulating cytotoxicity is being investigated. Its ability to induce apoptosis selectively in cancer cells while sparing normal cells makes it a candidate for anticancer therapies . Understanding its cytotoxic effects can lead to the development of more targeted and less harmful cancer treatments.
Wirkmechanismus
Onjisaponin F, also known as Polygalasaponin XXXI, is a triterpene glycoside derived from the roots of the Polygala tenuifolia plant . This compound has been recognized for its potential therapeutic effects, particularly in the context of neurological diseases . This article will delve into the various aspects of Onjisaponin F’s mechanism of action.
Target of Action
Onjisaponin F primarily targets the central nervous system (CNS), exerting neuroprotective effects . It has been found to interact with various receptors and neurotransmitters, contributing to its broad range of beneficial effects .
Mode of Action
Onjisaponin F interacts with its targets in a way that promotes neurogenesis, regeneration, differentiation, and neuronal plasticity improvement . It also regulates the hypothalamic–pituitary–adrenal axis (HPA) and influences neurotransmitter release .
Biochemical Pathways
The compound affects several biochemical pathways. It exhibits antioxidant properties, which can mitigate oxidative stress, a common factor in many neurological disorders . Additionally, it has anti-inflammatory effects, which can help reduce inflammation in the CNS .
Result of Action
Onjisaponin F has been found to have a prolongation effect on hexobarbital sleeping time , indicating its potential as a sedative. It also enhances anti-HA IgA and IgG antibody titers in the nasal wash, suggesting its effectiveness as an adjuvant for intranasal administration of influenza hemagglutinin vaccine .
Action Environment
The action of Onjisaponin F can be influenced by various environmental factors. For instance, the compound’s effectiveness as an adjuvant for influenza vaccines suggests that it may be more effective in environments where exposure to the influenza virus is high . .
Eigenschaften
IUPAC Name |
(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyl-5-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H112O36/c1-31-53(105-44(82)14-11-33-21-39(96-8)56(98-10)40(22-33)97-9)50(88)58(109-64-52(90)57(108-66-59(91)75(95,29-78)30-101-66)54(32(2)102-64)106-62-51(89)55(38(81)27-100-62)107-61-48(86)45(83)37(80)26-99-61)65(103-31)111-68(94)73-18-17-69(3,4)23-35(73)34-12-13-42-70(5)24-36(79)60(110-63-49(87)47(85)46(84)41(25-76)104-63)72(7,67(92)93)43(70)15-16-71(42,6)74(34,28-77)20-19-73/h11-12,14,21-22,31-32,35-38,41-43,45-55,57-66,76-81,83-91,95H,13,15-20,23-30H2,1-10H3,(H,92,93)/b14-11+/t31-,32+,35+,36+,37+,38-,41-,42-,43-,45+,46-,47+,48-,49-,50+,51-,52-,53+,54+,55+,57+,58-,59+,60+,61+,62+,63+,64+,65+,66+,70-,71-,72+,73+,74+,75-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLNHPZHTNFCNP-JJEFWQELSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C23CCC(CC2C4=CCC5C(C4(CC3)CO)(CCC6C5(CC(C(C6(C)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)(C)C)OC8C(C(C(C(O8)C)OC9C(C(C(CO9)O)OC1C(C(C(CO1)O)O)O)O)OC1C(C(CO1)(CO)O)O)O)O)OC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)[C@@]23CC[C@@]4(C(=CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(C[C@@H]([C@@H]([C@@]6(C)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C)C)[C@@H]2CC(CC3)(C)C)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O)O)OC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H112O36 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1589.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Onjisaponin F | |
Q & A
Q1: What is the mechanism of action of Onjisaponin F?
A1: Onjisaponin F acts as a non-competitive inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase []. This means it binds to the enzyme at a site different from the cAMP binding site, preventing the breakdown of cAMP. This inhibition leads to increased intracellular cAMP levels, which can have various downstream effects depending on the cell type.
Q2: How does Onjisaponin F compare to other known cAMP phosphodiesterase inhibitors like papaverine?
A2: Onjisaponin F exhibits similar inhibitory activity to papaverine against cAMP phosphodiesterase. The IC50 values (concentration required for 50% inhibition) of Onjisaponins E, F, and G are comparable to that of papaverine []. Additionally, like papaverine, Onjisaponin F acts as a non-competitive inhibitor [], suggesting a similar mechanism of action.
Q3: What is the significance of Onjisaponin F's ability to induce Nerve Growth Factor (NGF) synthesis?
A3: Research indicates that Onjisaponin F, along with other onjisaponins from Polygala tenuifolia, can significantly increase NGF production in cultured rat astrocytes []. This finding is particularly interesting in the context of neurodegenerative diseases like Alzheimer's disease, where NGF deficiency is a contributing factor. The ability of Onjisaponin F to stimulate NGF synthesis suggests its potential therapeutic application in such conditions.
Q4: Can Onjisaponin F be used as an adjuvant, and if so, how does it work?
A4: Yes, Onjisaponin F demonstrates potent mucosal adjuvant activity when administered intranasally with influenza HA vaccine in mice []. It significantly enhances both serum HI antibody and nasal anti-influenza virus IgA and IgG antibody titers []. This suggests that Onjisaponin F can effectively boost the immune response to nasally administered vaccines, making it a promising candidate for developing more effective intranasal vaccines.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


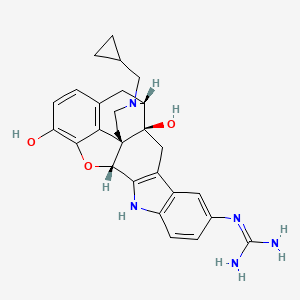
![(1S,3R,4R,6Z,7S,8S,10R,11R,13Z,14S)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione](/img/structure/B1244357.png)

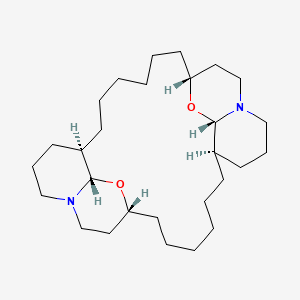
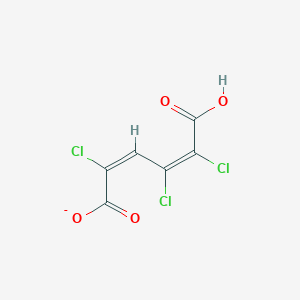

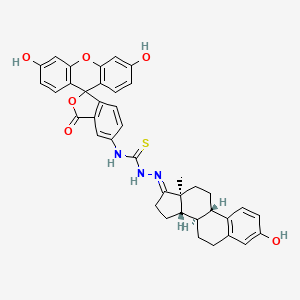
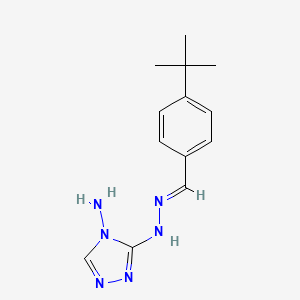
![2-chloro-N-(2-{(2E)-2-[(5-nitrothien-2-yl)methylene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B1244369.png)

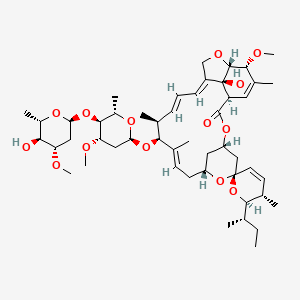
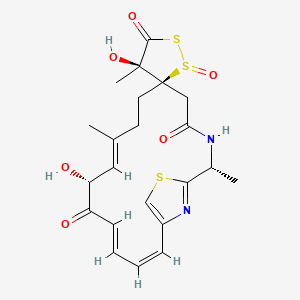
![{4-[2-(Benzhydryl-amino)-acetyl]-piperazin-1-yl}-(2-methyl-pyridin-3-yl)-acetonitrile](/img/structure/B1244379.png)